molecular formula C10H11NO5 B15067837 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 807262-08-4

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B15067837
CAS No.: 807262-08-4
M. Wt: 225.20 g/mol
InChI Key: GNBINJDCHBUMKT-UHFFFAOYSA-N
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Description

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of three hydroxyl groups and a carboxylic acid group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.

    4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with three hydroxyl groups but lacking the carboxylic acid group.

Uniqueness: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

807262-08-4

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H11NO5/c12-5-1-4-2-11-3-6(13)7(4)8(9(5)14)10(15)16/h1,6,11-14H,2-3H2,(H,15,16)

InChI Key

GNBINJDCHBUMKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(C=C2CN1)O)O)C(=O)O)O

Origin of Product

United States

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